Pancreastatin (33-49), porcine

Insulin Secretion Diabetes Research Pancreatic Function

Select Pancreastatin (33-49), porcine for superior performance in metabolic research. This 17-aa C-terminal fragment achieves 25.7% second-phase insulin inhibition vs 18.9% for full-length PST at 10 nM, with 15% greater hepatic calcium mobilization. Functionally interchangeable with full-length PST in T-cell assays (identical dose-response at 10^-8 M) at reduced synthesis cost. Validated for selective inhibition of histamine- and carbachol-stimulated gastric acid secretion. Ensure experimental reproducibility—do not substitute with non-equivalent fragments.

Molecular Formula C77H119N23O30
Molecular Weight 1846.9 g/mol
Cat. No. B15599002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePancreastatin (33-49), porcine
Molecular FormulaC77H119N23O30
Molecular Weight1846.9 g/mol
Structural Identifiers
InChIInChI=1S/C77H119N23O30/c1-36(2)31-49(72(126)98-50(32-40-11-7-6-8-12-40)73(127)92-42(13-9-29-84-77(82)83)65(119)85-33-54(81)104)90-56(106)35-87-66(120)43(16-23-53(80)103)97-74(128)51-14-10-30-100(51)76(130)38(4)88-55(105)34-86-63(117)37(3)89-75(129)62(39(5)101)99-71(125)48(21-28-61(115)116)96-70(124)47(20-27-60(113)114)95-69(123)46(19-26-59(111)112)94-68(122)45(18-25-58(109)110)93-67(121)44(17-24-57(107)108)91-64(118)41(78)15-22-52(79)102/h6-8,11-12,36-39,41-51,62,101H,9-10,13-35,78H2,1-5H3,(H2,79,102)(H2,80,103)(H2,81,104)(H,85,119)(H,86,117)(H,87,120)(H,88,105)(H,89,129)(H,90,106)(H,91,118)(H,92,127)(H,93,121)(H,94,122)(H,95,123)(H,96,124)(H,97,128)(H,98,126)(H,99,125)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H4,82,83,84)/t37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,62-/m0/s1
InChIKeyMKZNEWGBYSSCTN-KRQMAMFESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pancreastatin (33-49), Porcine: A Potent C-Terminal Fragment for Investigating Insulin Suppression and Neuroendocrine Signaling


Pancreastatin (33-49), porcine, is a 17-amino acid synthetic C-terminal fragment of the 49-residue peptide hormone pancreastatin, which is derived from chromogranin A (CgA) [1]. Originally isolated from porcine pancreas, full-length pancreastatin (1-49) and its C-terminal fragments are established as potent inhibitors of glucose-induced insulin release in vitro [2]. This specific fragment retains the core biological activity of the parent molecule, making it a critical tool for studying pancreastatin's regulatory roles in glucose homeostasis, immune function, and cellular signaling [3].

Why Generic Substitution Fails for Pancreastatin (33-49), Porcine: Species and Sequence Selectivity in Research Applications


Substituting Pancreastatin (33-49), porcine with alternative pancreastatin fragments or full-length peptides from other species is not scientifically valid due to critical differences in biological activity, potency, and signaling mechanisms. While mammalian pancreastatins exhibit similar exocrine effects [1], the C-terminal fragment (33-49) demonstrates distinct potency and efficacy profiles compared to full-length (1-49) and shorter fragments (e.g., 35-49, 37-49, 39-49) in inhibiting insulin secretion [2] and modulating T-cell proliferation [3]. Furthermore, cross-species activity is not guaranteed; for instance, porcine pancreastatin (33-49) is effective in rat systems but may not fully recapitulate homologous effects [4]. Relying on a non-equivalent analog risks introducing confounding variables in studies of pancreastatin's specific roles in glucose metabolism, immunomodulation, or hepatic glycogenolysis.

Quantitative Evidence Guide for Pancreastatin (33-49), Porcine: Direct Comparisons with Key Analogs


Insulin Release Inhibition: Superior Second-Phase Potency of Pancreastatin (33-49) vs. Full-Length and Shorter Fragments

Pancreastatin (33-49), porcine demonstrates significantly greater inhibition of the second phase of insulin release compared to full-length PST (1-49) and the shorter active fragment PST (35-49) in the isolated perfused rat pancreas model. At a concentration of 10 nM, PST (33-49) inhibited the second phase of insulin release by 25.7 ± 4.8%, while PST (1-49) and PST (35-49) inhibited by only 18.9 ± 2.7% and 20.1 ± 1.9%, respectively [1]. Fragments PST (37-49) and PST (39-49) were completely inactive at this concentration, confirming that the 33-49 sequence is essential for maximal activity [1].

Insulin Secretion Diabetes Research Pancreatic Function

Hepatocyte Glycogenolysis: Porcine Pancreastatin (33-49) Exhibits Greater Efficacy than Full-Length Porcine Pancreastatin in Mobilizing Calcium

In freshly isolated rat hepatocytes, the porcine 33-49 C-terminal fragment of pancreastatin was more effective than the full-length porcine pancreastatin (1-49) in increasing free cytosolic calcium ([Ca2+]i) and stimulating glucose release. The 33-49 fragment produced approximately 75% of the maximal effect seen with homologous rat pancreastatin, whereas full-length porcine pancreastatin produced only 65% of this effect [1]. The rank order of potency for glucose production correlated with [Ca2+]i increases: vasopressin > rat pancreastatin > pig 33-49 pancreastatin > pig 1-49 pancreastatin [1].

Hepatic Metabolism Calcium Signaling Glycogenolysis

T-Cell Proliferation: Pancreastatin (33-49) and Full-Length PST Exhibit Equivalent Immunomodulatory Activity

Both full-length pancreastatin and the C-terminal fragment (33-49) stimulate concanavalin A-induced T lymphocyte proliferation with a very similar pharmacological profile, indicating that the C-terminal portion is entirely responsible for this immunomodulatory effect [1]. Both peptides exhibited a dose-dependent stimulatory effect in a concentration range of 10^-12 to 10^-8 M, with maximal effect at 10^-8 M [1]. When cells were preincubated with the peptides, a ten-fold lower concentration (10^-9 M) was sufficient to achieve maximal response, suggesting heightened sensitivity in resting cells [1].

Immunology T-Cell Biology Neuropeptide Signaling

Gastric Acid Secretion: Pancreastatin (33-49) Inhibits Histamine- and Carbachol-Stimulated Acid Secretion In Vitro

In isolated rabbit gastric glands, Pancreastatin (33-49), porcine dose-dependently inhibited acid secretion stimulated by histamine (10^-6, 10^-5 M; p < 0.005) and carbachol (10^-5, 10^-4 M; p < 0.001), as measured by 14C-aminopyrine uptake [1]. Notably, the peptide did not inhibit basal secretion or secretion stimulated by forskolin or 8-Br-cAMP (p > 0.30), suggesting a specific mechanism of action at the receptor or membrane level rather than a general inhibition of the cAMP pathway [1]. This provides a distinct functional profile for the fragment in gastric physiology research.

Gastroenterology Parietal Cell Function Gastric Physiology

In Vivo Glycemic Control: Pancreastatin (33-49) Induces Hyperglycemia and Glycogenolysis Independent of Insulin and Glucagon

In an in vivo rat model, intramesenteric injection of the 33-49 C-terminal fragment of pancreastatin led to a significant decrease in liver glycogen content compared to saline controls and a concomitant increase in blood glucose levels [1]. Importantly, this hyperglycemic and glycogenolytic effect was not accompanied by changes in plasma insulin or glucagon levels, indicating a direct hepatic action independent of pancreatic hormones [1]. This contrasts with the in vitro insulin-suppressive effects of the fragment, demonstrating a distinct in vivo metabolic pathway.

In Vivo Metabolism Glucose Homeostasis Hepatic Glycogen

Key Research and Industrial Applications for Pancreastatin (33-49), Porcine Based on Quantified Differentiation


Endocrine Pancreas Research: Maximal Insulin Suppression with a Defined C-Terminal Fragment

Researchers studying the mechanisms of insulin secretion should select Pancreastatin (33-49), porcine as the optimal C-terminal fragment due to its superior second-phase inhibition of insulin release (25.7%) compared to full-length PST (18.9%) and shorter active fragment PST (35-49) (20.1%) at 10 nM in the isolated perfused rat pancreas [4]. This potency advantage, combined with the established inactivity of fragments PST (37-49) and PST (39-49), makes it the definitive tool for mapping the minimal active sequence required for pancreastatin's endocrine effects.

Hepatic Metabolism Studies: A More Potent Tool for Calcium-Dependent Glycogenolysis

For investigations into hepatic glucose production and calcium signaling, Pancreastatin (33-49), porcine offers a 15% greater efficacy in mobilizing cytosolic calcium and stimulating glucose release compared to full-length porcine pancreastatin (1-49), as quantified in isolated rat hepatocytes (75% vs. 65% of homologous rat pancreastatin effect) [4]. This enhanced activity makes it the preferred reagent for studies aiming to mimic the physiological actions of pancreastatin on liver cells with a porcine-derived tool compound.

Immunology and Neuroimmunomodulation: A Cost-Effective Alternative to Full-Length Pancreastatin

In assays measuring T-cell proliferation and immune cell modulation, Pancreastatin (33-49), porcine can be substituted directly for the full-length peptide, as it exhibits an identical dose-response profile (maximal effect at 10^-8 M) and enhanced sensitivity after cell preincubation (maximal at 10^-9 M) [4]. This equivalence allows laboratories to reduce peptide synthesis costs and complexity while maintaining full biological relevance for studying pancreastatin's role in neuroimmune signaling.

Gastric Physiology: Selective Inhibition of Receptor-Mediated Parietal Cell Secretion

Researchers focused on gastric acid secretion can utilize Pancreastatin (33-49), porcine as a selective inhibitor of histamine- and carbachol-stimulated pathways, with no effect on basal or cAMP-driven secretion, as demonstrated in isolated rabbit gastric glands (p < 0.005 and p < 0.001, respectively) [4]. This specificity allows for precise dissection of cholinergic and histaminergic signaling mechanisms in parietal cells without confounding effects on the cAMP-dependent pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pancreastatin (33-49), porcine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.